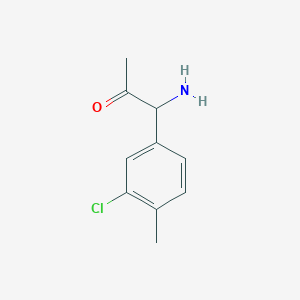
1-Amino-1-(3-chloro-4-methylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Amino-1-(3-chloro-4-methylphenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with ammonia and acetone under controlled conditions . Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Amino-1-(3-chloro-4-methylphenyl)acetone undergoes several types of chemical reactions, including:
Scientific Research Applications
1-Amino-1-(3-chloro-4-methylphenyl)acetone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-chloro-4-methylphenyl)acetone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
1-Amino-1-(3-chloro-4-methylphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-phenylacetone: Lacks the chloro and methyl substituents, resulting in different chemical and biological properties.
1-Amino-1-(4-chlorophenyl)acetone: Similar structure but with the chloro group in a different position, leading to variations in reactivity and applications.
1-Amino-1-(3-methylphenyl)acetone:
Biological Activity
1-Amino-1-(3-chloro-4-methylphenyl)acetone is an organic compound with significant potential in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClN
- Molecular Weight : 199.66 g/mol
- Structural Features : The compound features an amino group, a chloro substituent on a phenyl ring, and an acetone moiety, which contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These values indicate that the compound has a potent antibacterial effect, with complete bacterial death observed within 8 hours in some cases .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. Preliminary studies have indicated its effectiveness against various cancer cell lines, suggesting that it may interact with specific molecular targets involved in cancer progression.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Protein Interaction : The amino group facilitates hydrogen bonding with target proteins, potentially altering their function.
- Lipophilicity : The presence of chloro and methyl groups enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comprehensive evaluation involving 248 synthesized monomeric alkaloids demonstrated that derivatives similar to this compound exhibited significant antibacterial properties against both S. aureus and E. coli, with varying MIC values across different derivatives .
- Anticancer Screening : Research focusing on various synthetic analogs of the compound found that certain modifications led to enhanced cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship that warrants further exploration .
Comparative Analysis with Similar Compounds
A comparative analysis shows how this compound stands against structurally similar compounds:
| Compound Name | Key Features | Antimicrobial Activity |
|---|---|---|
| 3-Chloroaniline | Amino group on chloro-substituted benzene | Moderate |
| 4-Methylphenylacetone | Lacks halogen substituents | Low |
| 2-Amino-4-chlorophenol | Exhibits phenolic properties | High |
This table illustrates the unique position of this compound in terms of its biological activity compared to other compounds.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-amino-1-(3-chloro-4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
GQXHBFQYWSESEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















